4-Methyl-N-(4-methyl-2-pyridyl)benzenesulfonamide Hydrochloride
CAS No.:
Cat. No.: VC15894592
Molecular Formula: C13H15ClN2O2S
Molecular Weight: 298.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN2O2S |
|---|---|
| Molecular Weight | 298.79 g/mol |
| IUPAC Name | 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C13H14N2O2S.ClH/c1-10-3-5-12(6-4-10)18(16,17)15-13-9-11(2)7-8-14-13;/h3-9H,1-2H3,(H,14,15);1H |
| Standard InChI Key | LAIVCEHWKMPXHS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 4-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide hydrochloride, reflects its bifunctional aromatic system. The benzene ring is sulfonylated at the 4-position and linked via a sulfonamide bond to a 4-methyl-substituted pyridyl group . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 298.79 g/mol | |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C.Cl | |
| InChIKey | LAIVCEHWKMPXHS-UHFFFAOYSA-N |
The hydrochloride salt form improves aqueous solubility compared to the free base, a critical factor for in vitro assays. The methyl groups on both aromatic rings likely influence steric and electronic interactions, potentially modulating binding affinities to biological targets .
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 4-methylbenzenesulfonyl chloride and 4-methyl-2-aminopyridine in an alkaline medium, followed by hydrochloride salt formation :
This method parallels the synthesis of analogous sulfonamides, where the amine nucleophile attacks the electrophilic sulfur in sulfonyl chloride . The reaction typically proceeds in aqueous or mixed solvents (e.g., water-ethanol), with purification via recrystallization .
Structural Confirmation
Characterization employs multimodal analytical techniques:
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Nuclear Magnetic Resonance (NMR):
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High-Resolution Mass Spectrometry (HR-MS):
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Fourier-Transform Infrared Spectroscopy (FTIR):
Analytical and Industrial Applications
Chromatographic Analysis
HPLC-MS/MS methods validated for metabolite detection in related sulfonamides (e.g., plasma, urine) could be adapted for pharmacokinetic studies .
Material Science
Sulfonamide-metal complexes exhibit catalytic activity in organic reactions, suggesting utility in green chemistry .
Comparative Analysis with Related Compounds
Future Directions
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Metabolic Profiling: HPLC-MS/MS studies to identify metabolites, as demonstrated for analogous compounds .
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Target Validation: Screening against kinase or carbonic anhydrase isoforms to confirm inhibitory activity .
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Complexation Studies: Exploring metal-binding properties for catalytic or therapeutic applications .
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